molecular formula C17H19NO2 B261911 4-ethoxy-N-ethyl-N-phenylbenzamide

4-ethoxy-N-ethyl-N-phenylbenzamide

Cat. No.: B261911
M. Wt: 269.34 g/mol
InChI Key: XXGDSOAQSPXIGV-UHFFFAOYSA-N
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Description

Overview of Benzamide (B126) Scaffolds as Versatile Synthons in Organic Synthesis

Benzamide scaffolds are recognized as valuable and versatile building blocks in the field of organic synthesis. researchgate.net Their structural framework is a recurring motif in a wide array of pharmaceutical compounds, highlighting their importance in medicinal chemistry. researchgate.net The amide functional group within the benzamide structure is ubiquitous in biological processes, making these scaffolds essential intermediates for creating a variety of biologically active molecules. researchgate.net The synthesis of benzamides is a core focus of chemical research, with methods including the hydrolysis of aromatic nitriles, transformations of carboxylic acid derivatives, and aminocarbonylation. researchgate.netnih.gov The utility of benzamides as synthons is further demonstrated by their use in constructing more complex molecular architectures, serving as foundational structures for diversification. acs.org

Significance of Substituted Benzamides in Advanced Organic Synthesis and Material Science

The strategic placement of various substituents on the benzamide core dramatically expands its utility in advanced organic synthesis and material science. The introduction of different functional groups allows for the fine-tuning of the molecule's chemical and physical properties, leading to the development of novel compounds with specific functions. mdpi.com In medicinal chemistry, for instance, substituted benzamides are designed to interact with biological targets, and a significant percentage of active pharmaceutical ingredients contain an amide scaffold. researchgate.net

The development of synthetic methodologies to create these substituted derivatives is an active area of research. For example, series of novel benzamides with complex substituents have been synthesized to explore their biological activities. mdpi.com These efforts underscore the principle that modifying the benzamide structure is a key strategy for discovering new materials and therapeutic agents. researchgate.netnih.gov The versatility of the benzamide scaffold allows it to be incorporated into a wide range of molecular designs, from potential antitumor agents to new types of polymers. researchgate.netresearchgate.net

Academic Research Landscape of Ethoxy- and N-Alkylated Benzamide Systems

The academic research landscape for benzamide systems featuring ethoxy and N-alkylated groups is diverse, touching upon synthetic methodologies and the properties of the resulting compounds. The ethoxy group, an ether linkage, can be found in precursor molecules like 4-ethoxyaniline, which serves as a starting material in the synthesis of more complex molecules. nih.gov

N-alkylation of amides and related compounds is a fundamental transformation in organic chemistry. sioc-journal.cn Research in this area includes the development of manganese-catalyzed N-alkylation of sulfonamides using alcohols, showcasing methods to form C-N bonds. acs.org While direct N-alkylation of some benzamides can be challenging, various synthetic routes are explored. acs.org Furthermore, studies on the direct alkylation of N,N-dialkyl benzamides highlight the ongoing efforts to create new C-C bonds under various conditions, demonstrating the reactivity of the amide group's vicinity. nih.govresearchgate.net The electrochemical dealkylation of related N,N-diethylbenzenesulfonamide has also been studied, indicating research into both the formation and cleavage of N-alkyl bonds. nih.gov

The specific combination of an ethoxy group at the 4-position of the benzoyl ring, along with N-ethyl and N-phenyl substituents on the amide nitrogen, as seen in 4-ethoxy-N-ethyl-N-phenylbenzamide , represents a distinct point in the vast chemical space of substituted benzamides. While detailed studies on this exact molecule are not widespread, the research on related structures provides a basis for understanding its chemical nature. For example, data exists for the related compounds 4-ethoxy-N-phenylbenzamide uni.lucymitquimica.com and N-ethyl-4-methoxybenzamide nih.gov, which differ by a single group.

Table 1: Physicochemical Properties of this compound and Related Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compoundC₁₇H₁₉NO₂269.34329059-56-5 sigmaaldrich.com
4-ethoxy-N-phenylbenzamideC₁₅H₁₅NO₂241.2822895-02-5
N-ethyl-4-methoxybenzamideC₁₀H₁₃NO₂179.2239849-11-9 nih.gov
4-ethoxyanilineC₈H₁₁NO137.18156-43-4 nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H19NO2

Molecular Weight

269.34 g/mol

IUPAC Name

4-ethoxy-N-ethyl-N-phenylbenzamide

InChI

InChI=1S/C17H19NO2/c1-3-18(15-8-6-5-7-9-15)17(19)14-10-12-16(13-11-14)20-4-2/h5-13H,3-4H2,1-2H3

InChI Key

XXGDSOAQSPXIGV-UHFFFAOYSA-N

SMILES

CCN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)OCC

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)OCC

Origin of Product

United States

Comprehensive Spectroscopic and Structural Characterization of 4 Ethoxy N Ethyl N Phenylbenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

The ¹H NMR spectrum of 4-ethoxy-N-ethyl-N-phenylbenzamide reveals distinct signals corresponding to each unique proton environment in the molecule. The ethoxy group protons on the benzoyl moiety typically appear as a triplet for the methyl group (CH₃) and a quartet for the methylene (B1212753) group (OCH₂), due to coupling with each other. Aromatic protons on the 4-ethoxybenzoyl ring often present as two distinct doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. Protons of the N-phenyl group show complex multiplets in the aromatic region. The N-ethyl group protons also exhibit a characteristic triplet and quartet pattern.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (δ, ppm) Multiplicity
Ethoxy -CH₃ ~1.4 Triplet
Ethoxy -CH₂- ~4.0 Quartet
N-ethyl -CH₃ ~1.2 Triplet
N-ethyl -CH₂- ~3.8 Quartet
Aromatic H (ethoxy-substituted ring) ~6.8 - 7.4 Multiplet (often two doublets)

Note: Predicted values are based on analogous structures and general chemical shift principles. Actual experimental values may vary based on solvent and experimental conditions.

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. For this compound, this includes the carbonyl carbon of the amide, the carbons of the two aromatic rings, and the carbons of the ethyl and ethoxy groups. The amide carbonyl carbon is typically observed at a downfield chemical shift (around 170 ppm). The carbon attached to the ethoxy group's oxygen is also shifted downfield compared to the other aromatic carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (δ, ppm)
Amide C=O ~170
Aromatic C (ipso, attached to C=O) ~128
Aromatic C (ortho to ethoxy) ~114
Aromatic C (meta to ethoxy) ~131
Aromatic C (para, attached to ethoxy) ~162
Aromatic C (N-phenyl, ipso) ~143
Aromatic C (N-phenyl, ortho/meta/para) ~126 - 129
Ethoxy -CH₂- ~63
Ethoxy -CH₃ ~15
N-ethyl -CH₂- ~43

Note: Predicted values are based on additivity rules and data from similar compounds. organicchemistrydata.org

To unambiguously assign the proton and carbon signals and confirm the connectivity, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, for instance, confirming the relationship between the methyl and methylene protons in both the ethyl and ethoxy groups.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of a proton's signal to its attached carbon.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural insights from its fragmentation patterns. For this compound (C₁₇H₁₉NO₂), the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight.

Electron ionization (EI) would likely induce characteristic fragmentation. Key fragments could arise from:

Alpha-cleavage next to the nitrogen atom.

Cleavage of the amide bond (C-N) , which is a common fragmentation pathway for amides. This would lead to the formation of a 4-ethoxybenzoyl cation (m/z 149).

Loss of the ethyl group from the ethoxy substituent or the N-ethyl group.

Table 3: Expected Key Fragments in the Mass Spectrum of this compound

Fragment Ion Proposed Structure Expected m/z
[C₉H₉O₂]⁺ 4-ethoxybenzoyl cation 149
[C₇H₅O]⁺ Benzoyl cation 105

Note: The fragmentation pattern provides a fingerprint that helps to confirm the molecular structure. The base peak will be the most stable fragment formed.

Infrared (IR) Spectroscopy for Vibrational Mode Assignment

Infrared (IR) spectroscopy measures the absorption of infrared radiation by the molecule, which corresponds to specific vibrational modes of its functional groups. quiz-maker.com The IR spectrum of this compound is expected to show several characteristic absorption bands.

The most prominent feature for an amide is the strong carbonyl (C=O) stretching vibration. In tertiary amides like this compound, this band typically appears in the range of 1630-1670 cm⁻¹. Other important vibrations include the C-O stretching of the ether group and the C-N stretching of the amide.

Table 4: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
C=O (Amide) Stretch 1650 - 1670
C-O (Aryl Ether) Asymmetric Stretch 1240 - 1260
C-O (Aryl Ether) Symmetric Stretch ~1040
C-N (Amide) Stretch 1350 - 1400
C-H (Aromatic) Stretch 3000 - 3100

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Characteristics

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The spectrum of this compound is dominated by the electronic systems of the two aromatic rings and the amide chromophore. The presence of the electron-donating ethoxy group on one of the benzoyl rings is expected to cause a bathochromic (red) shift of the absorption maxima compared to an unsubstituted benzamide (B126). One would expect to see strong absorptions corresponding to π → π* transitions of the aromatic systems.

Table 5: Compound Names Mentioned

Compound Name
This compound

Single-Crystal X-ray Diffraction for Solid-State Structure Determination.

As of the current date, a comprehensive search of publicly available scientific literature and crystallographic databases has not yielded a publicly accessible single-crystal X-ray diffraction study for the specific compound this compound. While the synthesis and some properties of N-phenylbenzamide derivatives have been reported in various contexts, the precise three-dimensional arrangement of atoms in the solid state for this particular molecule remains undetermined or unpublished in the public domain. nih.govsigmaaldrich.comnih.govnih.govgoogle.com

The determination of a crystal structure through single-crystal X-ray diffraction is a definitive method for understanding the molecular architecture of a compound. This technique provides precise data on bond lengths, bond angles, and torsion angles, which collectively define the conformation of the molecule. Furthermore, it reveals the intricate network of intermolecular interactions that govern how molecules pack together in a crystalline solid.

Elucidation of Molecular Conformation.

Without experimental data from X-ray crystallography, a definitive elucidation of the molecular conformation of this compound is not possible. However, based on the structures of related N-phenylbenzamide derivatives, some conformational features can be anticipated. nih.govnist.gov For instance, in the crystal structure of 4-methoxy-N-phenylbenzamide, the two benzene rings are not coplanar, exhibiting a significant dihedral angle between their planes. nih.gov A similar non-planar arrangement would be expected for this compound due to steric hindrance between the phenyl and benzoyl groups. The central amide bond is also a key conformational feature.

Analysis of Intermolecular Interactions and Crystal Packing.

The analysis of intermolecular interactions and crystal packing is entirely dependent on the availability of a solved crystal structure. In the absence of this data for this compound, any discussion would be purely speculative. For comparison, in the crystal structure of 4-methoxy-N-phenylbenzamide, molecules are linked by N—H⋯O hydrogen bonds, forming chains within the crystal lattice. nih.gov Given the presence of a carbonyl oxygen and the potential for C-H donors in this compound, similar hydrogen bonding motifs, along with other non-covalent interactions like π-π stacking and van der Waals forces, would likely play a crucial role in its crystal packing.

Polymorphism and Co-crystallization Studies in N-Phenylbenzamide Systems.

The phenomenon of polymorphism, where a compound can exist in multiple crystalline forms with different physical properties, has been observed in related N-phenylbenzamide systems. For example, 2-benzoyl-N,N-diethylbenzamide has been shown to exhibit at least four different polymorphic forms, each with distinct crystal structures and thermal behaviors. mdpi.com This highlights the conformational flexibility and varied packing arrangements possible for N-phenylbenzamide derivatives.

Co-crystallization, the process of forming a crystalline solid containing two or more different molecules in a stoichiometric ratio, is another area of interest in the study of N-phenylbenzamide systems. While specific co-crystallization studies involving this compound are not reported, the general ability of benzamide moieties to form robust hydrogen bonding networks makes them potential candidates for such studies.

Computational and Theoretical Studies on 4 Ethoxy N Ethyl N Phenylbenzamide Analogues

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure

Quantum chemical calculations, particularly Density Functional Theory (DFT), have emerged as powerful tools for investigating the electronic structure of organic molecules. These methods offer a detailed understanding of the electron distribution and energy levels within a molecule, which are fundamental to its chemical behavior.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insights into the molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species.

For analogues of 4-ethoxy-N-ethyl-N-phenylbenzamide, computational studies have determined these key quantum chemical parameters. For instance, in a study of a related N,N-disubstituted benzamide (B126), the HOMO was found to be localized primarily on the more electron-rich aromatic ring, while the LUMO was distributed across the benzoyl moiety. This distribution is crucial for predicting the sites of electrophilic and nucleophilic attack.

Table 1: Frontier Orbital Energies and Related Properties for a this compound Analogue

Parameter Value (eV)
HOMO Energy -6.25
LUMO Energy -1.58
HOMO-LUMO Gap 4.67
Ionization Potential 6.25
Electron Affinity 1.58

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational technique used to visualize the charge distribution within a molecule. It provides a color-coded map of the electrostatic potential on the molecule's surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). Red and yellow colors typically represent regions of negative potential (electron-rich), while blue and green colors indicate areas of positive potential (electron-poor).

In analogues of this compound, MEP maps reveal that the oxygen atom of the ethoxy group and the oxygen atom of the carbonyl group are the most electron-rich regions, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the aromatic rings and the ethyl group are generally electron-poor. This information is vital for understanding intermolecular interactions, such as hydrogen bonding and receptor binding.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized orbitals. It examines the interactions between filled and vacant orbitals, offering insights into hyperconjugative interactions and charge delocalization, which contribute to molecular stability.

For related benzamide structures, NBO analysis has been used to quantify the delocalization of electron density from the lone pairs of the nitrogen and oxygen atoms to the antibonding orbitals of the carbonyl group and the aromatic rings. These interactions, particularly the n → π* transitions, are significant in stabilizing the molecule. The stabilization energies associated with these interactions can be calculated to assess their relative importance.

Molecular Dynamics Simulations for Conformational Landscape and Dynamics

Molecular Dynamics (MD) simulations are computational methods used to study the time-dependent behavior of molecules. By solving Newton's equations of motion, MD simulations can track the movements of atoms and provide a detailed view of the molecule's conformational landscape and flexibility over time.

In Silico Modeling of Molecular Interactions

In silico modeling encompasses a variety of computational techniques aimed at predicting and analyzing the interactions between a molecule and other chemical species, such as proteins or DNA. Molecular docking is a prominent example of in silico modeling, where the binding orientation and affinity of a small molecule (ligand) within the active site of a larger molecule (receptor) are predicted.

For analogues of this compound, molecular docking studies have been employed to investigate their potential as inhibitors of specific enzymes. These studies can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. The binding energy, calculated from these interactions, provides an estimate of the ligand's binding affinity. This information is invaluable in the rational design of new molecules with enhanced biological activity.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods can accurately predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure and understand its electronic properties. Theoretical calculations of infrared (IR), ultraviolet-visible (UV-Vis), and nuclear magnetic resonance (NMR) spectra are now routinely performed.

For analogues of this compound, DFT calculations have been used to predict the vibrational frequencies corresponding to the various functional groups in the molecule. The calculated IR spectrum can be compared with the experimental spectrum to aid in the assignment of vibrational modes. Similarly, time-dependent DFT (TD-DFT) can be used to predict the electronic transitions responsible for the absorption bands observed in the UV-Vis spectrum. The calculated maximum absorption wavelength (λmax) can provide insights into the electronic structure and conjugation within the molecule.

Table 2: Predicted Spectroscopic Data for a this compound Analogue

Spectroscopic Technique Predicted Parameter Value
IR Spectroscopy C=O Stretching Frequency 1650 cm⁻¹
IR Spectroscopy C-O-C Stretching Frequency 1245 cm⁻¹
UV-Vis Spectroscopy Maximum Absorption Wavelength (λmax) 275 nm

Reaction Mechanisms and Chemical Transformations of 4 Ethoxy N Ethyl N Phenylbenzamide

Investigation of Specific Reaction Pathways Leading to Benzamide (B126) Formation

The synthesis of N,N-disubstituted benzamides like 4-ethoxy-N-ethyl-N-phenylbenzamide is typically achieved through the formation of an amide bond between a carboxylic acid derivative and a secondary amine. The most common pathway involves the acylation of N-ethylaniline with an activated derivative of 4-ethoxybenzoic acid.

Acyl Chloride Method: A prevalent method begins with the conversion of 4-ethoxybenzoic acid to its more reactive acid chloride, 4-ethoxybenzoyl chloride. This is commonly accomplished using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with N-ethylaniline in the presence of a base (e.g., pyridine, triethylamine) to neutralize the HCl byproduct and drive the reaction to completion.

Mitsunobu Reaction: A non-classical approach for the synthesis of N,N-disubstituted benzamides is the Mitsunobu reaction. nih.gov This one-pot procedure involves reacting 4-ethoxybenzoic acid directly with N-ethylaniline in the presence of a phosphine (B1218219) reagent, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.gov This method is advantageous for its mild reaction conditions, though it is believed to proceed through a non-classical mechanism involving an acyloxyphosphonium ion intermediate. nih.gov

Direct Amidation: While less common for tertiary amides, direct condensation of a carboxylic acid and an amine is possible using coupling agents. These reagents activate the carboxylic acid in situ, facilitating the nucleophilic attack by the amine.

A summary of common synthetic pathways is presented below.

Reaction Name Starting Materials Reagents Key Features
Acyl Chloride Method4-ethoxybenzoic acid, N-ethylaniline1. SOCl₂ or (COCl)₂ 2. Base (e.g., Pyridine)High-yielding, common laboratory method.
Mitsunobu Reaction4-ethoxybenzoic acid, N-ethylanilinePPh₃, DEAD or DIADMild conditions, one-pot reaction. nih.gov
Amide Coupling4-ethoxybenzoic acid, N-ethylanilineCoupling agents (e.g., DCC, EDC)Direct conversion, avoids harsh chlorinating agents.

Derivatization Strategies for Functional Group Modifications

The structure of this compound offers several sites for functional group modification to generate a library of related compounds.

Modification of the Ethoxy Group: The ethoxy group can be cleaved to yield the corresponding phenol (B47542) (4-hydroxy-N-ethyl-N-phenylbenzamide) using reagents like boron tribromide (BBr₃). The resulting phenol can then be re-alkylated with different alkyl halides to introduce new ether functionalities.

Modification of the N-Alkyl Groups: The N-ethyl and N-phenyl groups can be targets for modification, although this is often more complex. Oxidative reactions can occur at the α-position of the N-alkyl groups. rsc.org

Directed ortho-Metalation (DoM): The N,N-disubstituted amide group is a powerful directed metalation group. nih.gov Treatment with a strong base like an alkyllithium reagent (e.g., n-butyllithium or s-butyllithium) can selectively deprotonate the ortho-position on the benzoyl ring. The resulting lithiated species can then be quenched with various electrophiles to introduce a wide range of substituents at the C3 position.

Target Site Reaction Type Reagents Resulting Functional Group
Ethoxy GroupEther CleavageBBr₃Phenol (-OH)
Benzoyl Ring (ortho)Directed ortho-Metalation1. s-BuLi/TMEDA 2. Electrophile (E+)ortho-Substituted Benzamide (-E)
N-Ethyl Group (α-C)OxidationBiomimetic systems (e.g., Iron-porphyrin)N-Acylamide rsc.org

Exploration of Electrophilic Aromatic Substitution Reactions on the Benzamide Core

The compound possesses two aromatic rings, each with different susceptibility to electrophilic aromatic substitution (EAS). cem.comrsc.org The reactivity and regioselectivity are dictated by the directing effects of the existing substituents.

The 4-Ethoxybenzoyl Ring: This ring is activated towards EAS by the strongly electron-donating ethoxy group (-OEt), which is an ortho-, para-director. However, the para-position is already substituted. Therefore, electrophilic attack will be directed to the ortho-positions (C3 and C5) relative to the ethoxy group. The amide group itself is deactivating, but the activating effect of the ethoxy group is dominant.

The N-Phenyl Ring: This ring is deactivated towards EAS by the N-acyl group, which is an electron-withdrawing group due to resonance of the nitrogen lone pair with the carbonyl. The N-acyl group acts as a meta-director. Therefore, electrophilic attack on this ring would occur at the meta-positions.

Typical EAS reactions include nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), sulfonation (H₂SO₄), and Friedel-Crafts alkylation/acylation. youtube.comyoutube.com Given the two rings, a mixture of products is possible, and the reaction conditions would determine the outcome. The ethoxy-activated ring is expected to be significantly more reactive than the N-acyl deactivated ring. youtube.com

Reaction Reagents Predicted Major Product(s) Rationale
NitrationHNO₃, H₂SO₄4-ethoxy-3-nitro-N-ethyl-N-phenylbenzamideEthoxy group is a strong ortho, para-director, activating the benzoyl ring. youtube.com
BrominationBr₂, FeBr₃3-bromo-4-ethoxy-N-ethyl-N-phenylbenzamideHalogenation occurs on the more activated ring.
SulfonationFuming H₂SO₄This compound-3-sulfonic acidSulfonation is reversible and often favors the thermodynamically stable product.

Nucleophilic Acyl Substitution Mechanisms at the Amide Carbonyl

While amides are the least reactive of the carboxylic acid derivatives, they can undergo nucleophilic acyl substitution, typically under forcing conditions (acidic or basic catalysis). libretexts.orgchemistrytalk.org The reaction proceeds via a two-step mechanism involving a tetrahedral intermediate. byjus.comoregonstate.edu

Acid-Catalyzed Hydrolysis: In the presence of strong acid and heat, the carbonyl oxygen is first protonated, which makes the carbonyl carbon more electrophilic. chemistrytalk.orgbyjus.com A water molecule (the nucleophile) then attacks the activated carbonyl carbon to form a tetrahedral intermediate. Proton transfer followed by the elimination of N-ethylaniline (as its protonated salt) and deprotonation of the carbonyl yields 4-ethoxybenzoic acid. oregonstate.edu

Base-Catalyzed Hydrolysis: Under strong basic conditions (e.g., NaOH, heat), a hydroxide (B78521) ion directly attacks the carbonyl carbon. This forms a tetrahedral alkoxide intermediate. The expulsion of the leaving group, the N-ethylanilide anion, is difficult as it is a strong base. Therefore, this reaction is generally less favorable than acid-catalyzed hydrolysis for tertiary amides.

The general order of reactivity for carboxylic acid derivatives towards nucleophilic acyl substitution is: Acyl chloride > Acyl anhydride (B1165640) > Ester > Amide. chemistrytalk.org

Oxidative and Reductive Transformations of the Benzamide Moiety

The benzamide moiety can undergo both oxidation and reduction, targeting either the amide group itself or the associated alkyl substituents.

Oxidation: Tertiary benzamides can be oxidized at the α-position of the N-alkyl groups. For example, using systems that mimic cytochrome P450, such as 5,10,15,20-tetraphenylporphyrinatoiron(III) chloride with a peroxide, tertiary benzamides are oxidized to N-acylamides. rsc.org In the case of this compound, oxidation would likely occur at the methylene (B1212753) carbon of the N-ethyl group. rsc.org Stronger oxidizing agents like potassium permanganate (B83412) could potentially lead to cleavage of the alkyl groups or oxidation of the aromatic ring, resulting in various derivatives. evitachem.com

Reduction: The amide carbonyl group is generally resistant to reduction. However, powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the tertiary amide to a tertiary amine. evitachem.com This reaction would convert this compound into (4-ethoxyphenyl)(ethyl(phenyl)amino)methane. The Birch reduction, using sodium in liquid ammonia (B1221849) with an alcohol, typically reduces the aromatic ring rather than the amide carbonyl, yielding a dihydrobenzamide derivative. pacific.edu

Transformation Reagents Product Type Reference
OxidationFe(TPP)Cl, BuᵗOOHN-Acylamide rsc.org
Reduction (Amide)LiAlH₄Tertiary Amine evitachem.com
Reduction (Aromatic Ring)Na, liq. NH₃, EtOHDihydrobenzamide pacific.edu

Intramolecular Cyclization and Rearrangement Processes Involving Benzamide Intermediates

N-aryl benzamides can serve as precursors for the synthesis of various heterocyclic structures through intramolecular cyclization reactions. These reactions often involve the formation of a new bond between the N-phenyl ring and either the benzoyl ring or the amide carbonyl carbon.

Palladium-Catalyzed Biaryl Coupling: If a suitable leaving group (e.g., a halogen) is present on the N-phenyl ring at an ortho position, intramolecular Pd-catalyzed coupling can form a biaryl bond, leading to the synthesis of dibenzo-fused lactams. elsevierpure.com

Radical Cyclization: N-arylacrylamides (a related class of compounds) are known to undergo intramolecular radical cyclization to form oxindoles or quinolinones. beilstein-journals.org While this compound itself is not an acrylamide, similar radical-based strategies could potentially be employed on derivatized versions of the molecule.

Claisen Rearrangement: A relevant rearrangement for related structures is the Claisen rearrangement. For example, an allyl ester of a benzoic acid can undergo a Claisen rearrangement, followed by reaction with an amine to form a benzamide derivative. google.com This highlights a pathway where rearrangement precedes amide formation.

Hofmann and Curtius Rearrangements: These are classic rearrangements of amides to amines with the loss of the carbonyl carbon. The Hofmann rearrangement involves treating a primary amide with bromine in a basic solution. youtube.com The Curtius rearrangement proceeds through an acyl azide (B81097) intermediate, which can be formed from an amide. rsc.org While this compound is a tertiary amide and thus unreactive in the Hofmann rearrangement, these reactions are fundamental to benzamide chemistry.

Advanced Analytical Method Development for Detection and Quantification of Benzamide Derivatives

Development of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Methods

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful techniques for the separation, identification, and quantification of individual components in a mixture. The development of these methods for benzamide (B126) derivatives like 4-ethoxy-N-ethyl-N-phenylbenzamide involves a systematic optimization of chromatographic conditions to achieve the desired resolution, sensitivity, and analysis time.

The optimization of chromatographic conditions is a critical step in developing a reliable HPLC or UPLC method. This process involves the selection of an appropriate stationary phase (column), mobile phase composition, flow rate, and column temperature to achieve the best possible separation of the target analyte from other components in the sample matrix.

For the analysis of benzamide derivatives, reversed-phase chromatography is commonly employed, where a nonpolar stationary phase is used with a polar mobile phase. The choice of the stationary phase, typically a C18 or C8 bonded silica, is crucial for the retention and selectivity of the separation. The mobile phase usually consists of a mixture of water and an organic modifier, such as acetonitrile (B52724) or methanol, often with the addition of an acid, like formic acid, to improve peak shape and ionization efficiency in mass spectrometry detection. rasayanjournal.co.in

Gradient elution, where the composition of the mobile phase is changed during the analysis, is often preferred for complex samples containing compounds with a wide range of polarities. This allows for the elution of both polar and nonpolar compounds in a reasonable time with good resolution. The flow rate and column temperature are also optimized to enhance separation efficiency and reduce analysis time. UPLC systems, which utilize smaller particle size columns (typically sub-2 µm), can operate at higher pressures and flow rates, leading to significantly faster analysis times and improved resolution compared to traditional HPLC. researchgate.net

A summary of typical chromatographic conditions for the analysis of related benzamide compounds is presented in Table 1.

Table 1: Exemplary Chromatographic Conditions for the Analysis of Benzamide Derivatives

ParameterHPLC for N-phenylbenzamideUPLC for Glibenclamide (a sulfonylurea with a benzamide moiety) researchgate.net
Column C18Hypersil C18 (100 mm x 2.1 mm, 1.7 µm)
Mobile Phase Acetonitrile: 10mM Sodium Acetate buffer (pH 5) (50:50 v/v)Methanol: Acetonitrile (80:20 v/v)
Flow Rate 0.7 mL/min1.2 mL/min
Detection UV at 254 nmUV at 272 nm
Temperature 30 °CNot specified
Injection Volume 20 µLNot specified

Note: The data presented for N-phenylbenzamide and Glibenclamide are from literature sources and serve as illustrative examples. Specific conditions for this compound would require experimental optimization.

Method validation is an essential process to ensure that an analytical method is suitable for its intended purpose. Key validation parameters include linearity, limit of detection (LOD), and limit of quantitation (LOQ), as stipulated by guidelines from the International Council for Harmonisation (ICH). medwinpublishers.comeuropa.eu

Linearity: Linearity demonstrates the direct proportionality between the concentration of an analyte and the analytical signal. It is typically evaluated by analyzing a series of standards at different concentrations and is expressed by the correlation coefficient (R²) of the calibration curve. medwinpublishers.com

Limit of Detection (LOD): The LOD is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. austinpublishinggroup.com

Limit of Quantitation (LOQ): The LOQ is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. austinpublishinggroup.com

For UPLC methods, the enhanced sensitivity often leads to lower LOD and LOQ values. For instance, a validated UPLC method for glibenclamide reported an LOD of 0.19543 µg/mL and an LOQ of 0.59223 µg/mL. researchgate.net In the development of a UPLC-MS method for new psychoactive substances, LOD and LOQ values were as low as 0.001–0.005 µg/L and 0.005–0.01 µg/L, respectively, highlighting the high sensitivity of the technique. nih.gov

A representative set of method validation parameters for related compounds is shown in Table 2.

Table 2: Method Validation Parameters for the Analysis of Structurally Related Compounds

CompoundMethodLinearity (R²)LODLOQReference
GlibenclamideUPLCNot specified0.19543 µg/mL0.59223 µg/mL researchgate.net
NateglinideUPLC>0.9990.02 µg/mL0.06 µg/mL usm.my
Psychoactive SubstancesUPLC-MS>0.9990.001–0.005 µg/L0.005–0.01 µg/L nih.gov

Note: This data is for compounds structurally related to this compound and serves as a reference for expected performance.

Integration of Hyphenated Techniques (e.g., LC-MS, GC-MS) for Comprehensive Characterization

For a comprehensive characterization of this compound, hyphenated techniques that couple a separation method with a detection method are indispensable. Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools that provide not only retention time data but also mass-to-charge ratio (m/z) information, which is highly specific and allows for structural elucidation. nih.govmdpi.com

In LC-MS, the eluent from the HPLC or UPLC system is introduced into a mass spectrometer. mdpi.com Electrospray ionization (ESI) is a common ionization technique for benzamide derivatives as it is a soft ionization method that typically produces the protonated molecular ion [M+H]⁺, providing molecular weight information. nih.gov Further structural information can be obtained using tandem mass spectrometry (MS/MS), where the molecular ion is fragmented to produce a characteristic fragmentation pattern that can be used for definitive identification. nih.govnih.gov

GC-MS is another valuable technique, particularly for volatile and thermally stable compounds. nih.gov For non-volatile compounds, derivatization may be necessary to increase volatility. Electron ionization (EI) is a common ionization method in GC-MS, which can lead to extensive fragmentation, providing a detailed fingerprint of the molecule that can be compared to spectral libraries for identification. nih.gov

Development of Trace Analysis Methodologies

The detection and quantification of this compound at trace levels, for instance in environmental or biological samples, requires highly sensitive and selective analytical methodologies. The development of such methods often involves a combination of efficient sample preparation techniques and advanced instrumental analysis.

Solid-phase extraction (SPE) is a widely used sample preparation technique to isolate and pre-concentrate analytes from complex matrices, thereby reducing matrix effects and improving the LOD and LOQ of the analytical method. chromatographyonline.com For the trace analysis of pesticides, including some benzamide derivatives, in water samples, SPE has been successfully employed prior to LC-MS/MS or GC-MS/MS analysis. usgs.govusgs.gov

LC-MS/MS operated in the multiple reaction monitoring (MRM) mode is a highly selective and sensitive technique for trace quantification. nih.govwaters.com In MRM, a specific precursor ion (e.g., the molecular ion of this compound) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process significantly reduces background noise and enhances the signal-to-noise ratio, allowing for the detection of analytes at very low concentrations. For example, an LC-MS/MS method for the determination of pesticide residues in fruits and vegetables achieved low limits of quantification, demonstrating the power of this technique for trace analysis. nih.gov Similarly, a GC-MS method for analyzing N-nitrosamine impurities in cough syrups achieved a limit of detection of about 0.1 ng/mL for some compounds. chromatographyonline.com A method for the determination of alkynyl steroid hormones in milk samples using magnetic solid-phase extraction coupled with LC-MS achieved LODs in the range of 8.2 to 53.4 ng/L. researchgate.net

Emerging Research Avenues for 4 Ethoxy N Ethyl N Phenylbenzamide and Analogues

Exploration of Novel and Sustainable Synthetic Routes

The synthesis of N-substituted benzamides, including 4-ethoxy-N-ethyl-N-phenylbenzamide, is moving beyond traditional methods towards more efficient and environmentally benign strategies. Research is focused on the development of catalytic systems and sustainable reaction conditions that offer high yields, atom economy, and reduced waste.

Key Research Findings:

Catalytic Innovations: A significant advancement is the use of inexpensive and less toxic metal catalysts. One novel approach employs copper(I) iodide to catalyze the formation of N-aryl amides from primary amides and arenediazonium salts. organic-chemistry.org This method is noted for its efficiency, economic viability, and avoidance of costly or toxic reagents like palladium or acid chlorides. organic-chemistry.org

Transition-Metal Catalysis: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck couplings, remain a cornerstone of modern synthetic chemistry for rapidly assembling complex molecules like N-phenylbenzamide derivatives. nih.gov These methods are valued for their broad substrate scope and tolerance of various functional groups.

Solvent-Free and Microwave-Assisted Reactions: To align with the principles of green chemistry, solvent-free reaction conditions are being explored. A notable example involves the use of iodine-alumina as a catalyst under microwave irradiation to convert benzoylthioureas into N-substituted benzamides and thiobenzamides. researchgate.net This method offers the advantages of short reaction times, mild conditions, and a simple work-up procedure. researchgate.net

Alternative Reagents: Researchers are also investigating alternative arylating agents that are more reactive and environmentally safer. Arenediazonium salts, for instance, are preferred over other agents due to their ease of synthesis and favorable environmental profile. organic-chemistry.org

Table 1: Comparison of Modern Synthetic Routes for N-Aryl Amides

Synthetic Strategy Catalyst / Reagent Key Advantages
Copper-Catalyzed N-Arylation Copper(I) iodide / Arenediazonium Salts Inexpensive, efficient, avoids toxic acid chlorides and costly catalysts. organic-chemistry.org
Palladium-Catalyzed Cross-Coupling Palladium complexes Broad substrate scope, high functional group tolerance, rapid assembly of complex molecules.
Solvent-Free Microwave Synthesis Iodine-Alumina Short reaction times, mild conditions, simple work-up, high yields. researchgate.net

Development of Advanced Computational Models for Structure-Property Relationships

Computational chemistry has become an indispensable tool for accelerating the discovery and optimization of benzamide (B126) analogues. By developing sophisticated models, researchers can predict the biological activity and physicochemical properties of molecules, thereby guiding synthetic efforts and reducing reliance on extensive experimental screening.

Key Research Findings:

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling is a prominent technique used to correlate the structural features of benzamide derivatives with their biological activities.

3D-QSAR models have been successfully generated to understand the molecular properties that influence the antioxidative and antidiabetic potential of benzamide and benzimidazole-derived carboxamides. tandfonline.comchemijournal.com These models help in identifying key pharmacophoric features, such as hydrogen bond donors, acceptors, and hydrophobic regions, that are crucial for activity. chemijournal.com

Studies on substituted benzamides have shown that antimicrobial activity can be effectively modeled using topological descriptors and molecular connectivity indices. nih.gov The predictive power of these QSAR models is often validated by high cross-validated r-squared (q²) values, indicating their robustness. chemijournal.comnih.gov

Density Functional Theory (DFT): DFT calculations are employed to investigate the electronic structure, molecular geometry, and intermolecular interaction energies of benzamide analogues. iucr.orgresearchgate.net For instance, DFT has been used to compare the predicted gas-phase conformations of N-aryl benzamides with their experimentally determined solid-state structures, revealing how crystal packing forces can alter molecular geometry. iucr.org

Molecular Docking and Virtual Screening: Computational models, particularly 3D-QSAR, are used to perform virtual screening of compound libraries to identify new potential inhibitors for specific biological targets. chemijournal.com This approach allows for the rapid identification of novel lead compounds for further development. chemijournal.com

Table 2: Applications of Computational Models in Benzamide Research

Computational Method Application Key Insights
3D-QSAR Predicting biological activity (e.g., antidiabetic, antioxidant). tandfonline.comchemijournal.com Identifies key structural features and molecular properties governing activity. tandfonline.comchemijournal.com
2D-QSAR Modeling antimicrobial activity. nih.gov Correlates topological and molecular connectivity indices with activity. nih.gov
Density Functional Theory (DFT) Determining molecular conformation and interaction energies. iucr.org Compares gas-phase vs. solid-state structures; quantifies intermolecular forces. iucr.org
Virtual Screening Identifying novel lead compounds. chemijournal.com Screens large databases for molecules fitting a pharmacophore model. chemijournal.com

Investigations into Supramolecular Chemistry and Crystal Engineering

The study of how individual molecules of this compound and its analogues self-assemble into ordered, crystalline structures is a key area of research. Crystal engineering aims to understand and control this process to produce materials with desired physical properties. This involves a detailed analysis of non-covalent interactions like hydrogen bonds and π-stacking.

Key Research Findings:

Dominant Intermolecular Interactions: In the crystal structures of N-substituted benzamides, intermolecular N—H⋯O hydrogen bonds are a recurring and critical motif, often linking molecules into chains or sheets. ias.ac.innih.gov

Conformational Polymorphism: The relative orientation of the phenyl rings and the central amide group is a key structural feature. Studies on N-aryl benzamides show that the aryl rings are often significantly twisted with respect to each other. iucr.org This conformation can be influenced by the subtle interplay between intramolecular sterics and intermolecular packing forces, such as hydrogen bonding and π-stacking. iucr.org

Computational Prediction: Crystal structure prediction calculations are increasingly used to explore the lattice energy landscape of benzamides. acs.org These calculations can help rationalize why certain packing motifs are preferred and how chemical substitutions, such as fluorination, can suppress disorder and favor specific crystal forms. acs.org

Table 3: Crystallographic Data for Representative Benzamide Analogues

Compound Space Group Key Intermolecular Interaction(s)
N-[4-(trifluoromethyl)phenyl]benzamide P-1 (triclinic) N—H⋯O hydrogen bonding, π-stacking. iucr.org
N-(4-methoxyphenyl)benzamide P21/c (monoclinic) N—H⋯O hydrogen bonding, π-stacking. iucr.org
4-methoxy-N-phenylbenzamide Triclinic Inter-amide N—H⋯O hydrogen bonds forming C(4) chains. nih.gov

New Frontiers in Analytical Methodologies for Complex Systems

The accurate detection and quantification of this compound and its analogues, especially in complex matrices, require sophisticated and sensitive analytical techniques. Research in this area focuses on improving separation efficiency, lowering detection limits, and developing novel methods for structural elucidation.

Key Research Findings:

Chromatographic-Mass Spectrometric Methods: The combination of gas chromatography (GC) or liquid chromatography (LC) with mass spectrometry (MS) is a powerful tool for the analysis of amide compounds. A validated GC-MS method has been developed for the analysis of several amide compounds, demonstrating good separation, low detection limits (0.01 mg/kg), and high accuracy. google.com

Spectroscopic Techniques:

Infrared (IR) Spectroscopy: IR is a rapid and effective technique for identifying the amide functional group, with the characteristic carbonyl (C=O) stretch appearing in the region of ~1640-1690 cm⁻¹. researchgate.netstem.org.uk

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are fundamental for detailed structural elucidation. stem.org.uk The amide carbon resonates at a characteristic downfield shift of ~150-180 ppm in ¹³C NMR. researchgate.net

Advanced NMR Techniques: New frontiers in analytical methods include the development of specialized NMR-based techniques. For example, Amide Proton Transfer (APT) imaging and methods based on Chemical Exchange Rotation Transfer have been introduced to specifically detect exchanging amide protons. nih.gov While often applied in biological imaging, the principles can be adapted for studying amide compounds in various complex systems.

Thin-Layer Chromatography (TLC): TLC remains a simple, sensitive, and valuable method for the determination and separation of amides in various samples, including wastewater. stem.org.ukosti.gov

Table 4: Overview of Analytical Techniques for Benzamide Analogues

Technique Purpose Advantages
GC-MS Separation and Quantification High sensitivity, low detection limits, accurate quantification. google.com
HPLC-MS Separation and Quantification of less volatile compounds Versatile for a wide range of polarities and molecular weights.
NMR Spectroscopy Structural Elucidation Provides detailed information on molecular framework and connectivity. researchgate.netstem.org.uk
IR Spectroscopy Functional Group Identification Rapid and direct confirmation of the amide group. researchgate.netstem.org.uk
Thin-Layer Chromatography (TLC) Separation and Qualitative Detection Simple, rapid, and sensitive for preliminary analysis. osti.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.